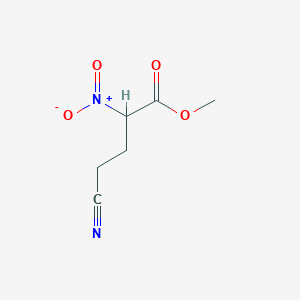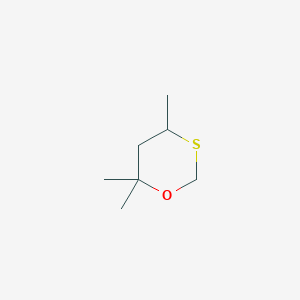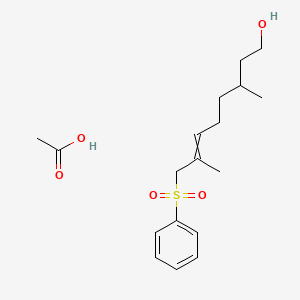![molecular formula C12H19NO4 B14382134 Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate CAS No. 89825-29-6](/img/structure/B14382134.png)
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further linked to a hex-5-ynoate moiety. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Hex-5-ynoate Moiety: This can be achieved through various methods, including the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized using reagents such as potassium permanganate.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate involves its functional groups:
BOC Protecting Group: Provides stability to the amino group during chemical reactions, preventing unwanted side reactions.
Alkyne Moiety: Can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(tert-butoxycarbonyl)amino]butanoate
- Methyl 4-[(tert-butoxycarbonyl)amino]pentanoate
- Methyl 4-[(tert-butoxycarbonyl)amino]heptanoate
Uniqueness
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate is unique due to its alkyne moiety, which provides additional reactivity compared to similar compounds with only alkane or alkene chains. This makes it particularly useful in the synthesis of complex molecules that require further functionalization.
Propriétés
Numéro CAS |
89825-29-6 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoate |
InChI |
InChI=1S/C12H19NO4/c1-6-9(7-8-10(14)16-5)13-11(15)17-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,13,15) |
Clé InChI |
FREJYPPPVPBGKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)



![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
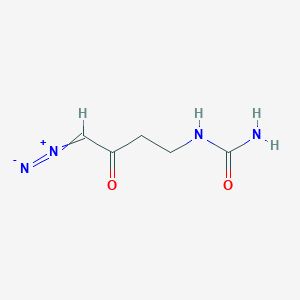
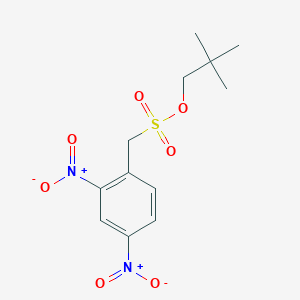
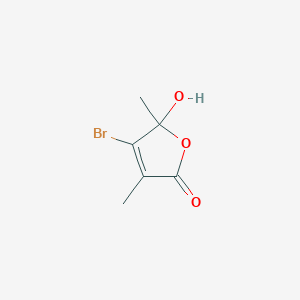
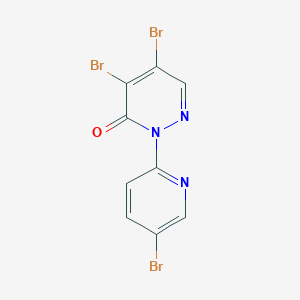
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
